molecular formula C13H17NO B7843293 1-Tert-butyl-4-(2-isocyanatoethyl)benzene

1-Tert-butyl-4-(2-isocyanatoethyl)benzene

Cat. No.: B7843293
M. Wt: 203.28 g/mol
InChI Key: PAVOLNYMSATEDV-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(2-isocyanatoethyl)benzene is an aromatic compound featuring a tert-butyl group and an isocyanatoethyl substituent on a benzene ring. The tert-butyl group provides steric bulk and electron-donating effects, while the isocyanato (-NCO) group is highly reactive, enabling its use in urea formation, polymer crosslinking, and medicinal chemistry. This compound is synthesized via alkylation or nucleophilic substitution reactions, as seen in the preparation of urea analogs for neurotropic alphavirus inhibitors . Its structural versatility makes it valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-tert-butyl-4-(2-isocyanatoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVOLNYMSATEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Amines and related compounds.

    Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

1-Tert-butyl-4-(2-isocyanatoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-tert-butyl-4-(2-isocyanatoethyl)benzene with structurally related compounds, emphasizing functional groups, reactivity, and applications:

Compound Name Molecular Formula Functional Group(s) Key Properties/Reactivity Applications References
This compound C₁₃H₁₇NO Isocyanato (-NCO), tert-butyl High reactivity with amines/alcohols (urea/carbamate formation); thermal stability ~200°C Medicinal chemistry (e.g., antiviral inhibitors), polymer crosslinking
1-Tert-butyl-4-(chloromethyl)benzene C₁₁H₁₅Cl Chloromethyl (-CH₂Cl), tert-butyl Nucleophilic substitution (alkylation); bp ~240°C; LogP = 4.18 Intermediate for pyridaben (acaricide), buclizine (antihistamine)
1-Tert-butyl-4-(isocyanomethyl)benzene C₁₂H₁₅N Isocyanomethyl (-CH₂NCO), tert-butyl Reacts via cycloaddition/urea formation; synthesized via AgCN/KCN-mediated substitution Multicomponent reactions (e.g., Ugi reaction)
1-Chloro-4-(2-isocyanatoethyl)benzene C₉H₇ClNO Isocyanato (-NCO), chloro Lower steric hindrance; faster reaction kinetics vs. tert-butyl analogs Crosslinking agents, small-molecule therapeutics
1-Tert-butyl-4-phenoxybenzene C₁₆H₁₈O Phenoxy (-OPh), tert-butyl Ether linkage; inert to nucleophiles; bp ~300°C Solvent additive, ligand in catalysis

Key Findings:

Reactivity Differences: The isocyanatoethyl group in the target compound enables rapid urea formation with amines, as demonstrated in antiviral inhibitor synthesis . In contrast, chloromethyl analogs (e.g., 1-tert-butyl-4-(chloromethyl)benzene) undergo slower nucleophilic substitution but are preferred for alkylation in pesticide synthesis . Isocyanomethyl derivatives (e.g., 1-tert-butyl-4-(isocyanomethyl)benzene) exhibit similar reactivity but require harsher conditions (e.g., AgCN/KCN) for synthesis .

Steric and Electronic Effects: The tert-butyl group in the target compound reduces electrophilicity at the benzene ring compared to non-substituted analogs (e.g., 1-chloro-4-(2-isocyanatoethyl)benzene), slowing electrophilic aromatic substitution but enhancing thermal stability .

Industrial Applications :

  • Chloromethyl derivatives dominate agrochemical synthesis due to cost-effectiveness and scalability , while isocyanatoethyl compounds are niche intermediates in high-value pharmaceuticals .

Synthetic Routes: this compound is synthesized via alkylation of chloromethyl precursors followed by isocyanate introduction . In contrast, isocyanomethyl analogs require cyanide-based reagents .

Research Implications

The tert-butyl group’s steric bulk and electron-donating nature significantly modulate the reactivity of benzene derivatives. While isocyanatoethyl-substituted compounds are ideal for targeted drug design, chloromethyl analogs remain industrially dominant due to lower synthetic complexity. Future research should explore hybrid structures (e.g., tert-butyl-isocyanato-chloromethyl benzene) to balance reactivity and cost.

Biological Activity

1-Tert-butyl-4-(2-isocyanatoethyl)benzene is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a benzene ring, with an isocyanatoethyl substituent. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Isocyanates are known to react with nucleophiles in biological systems, leading to modifications of proteins and potentially influencing cellular pathways. This reactivity can result in both beneficial and detrimental effects depending on the context of exposure.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluating different isocyanate compounds found that certain derivatives exhibited significant cytotoxicity against human lung cancer cells (NCI-H460). The IC50 values for related compounds have been documented, indicating a potential for therapeutic application:

CompoundIC50 (μM)
This compoundTBD
Compound 1a33.37
Compound 1b32.06
Cisplatin1.27

The specific IC50 for this compound remains to be elucidated through further experimental studies.

Antimicrobial Properties

In addition to cytotoxicity, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit both bactericidal and fungicidal activities, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activity of isocyanate compounds:

  • Cytotoxicity Study : A comparative analysis was conducted on various isocyanates, revealing that modifications in the chemical structure significantly impacted their cytotoxic effects on cancer cell lines.
  • Antimicrobial Efficacy : Research indicated that derivatives of isocyanates possess varying degrees of effectiveness against pathogenic bacteria and fungi, suggesting potential applications in treating infections.
  • Mechanistic Insights : Studies utilizing mass spectrometry and NMR spectroscopy have elucidated how isocyanates interact with cellular proteins, leading to alterations in cell signaling pathways associated with apoptosis and cell proliferation.

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